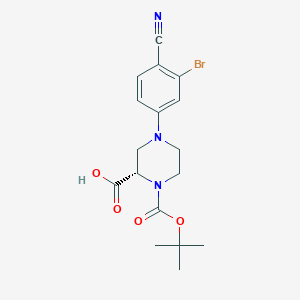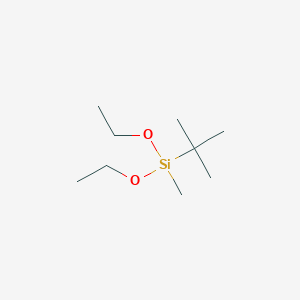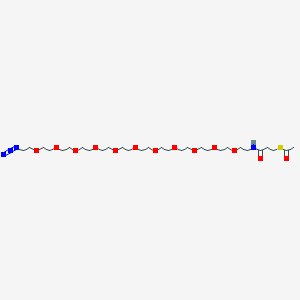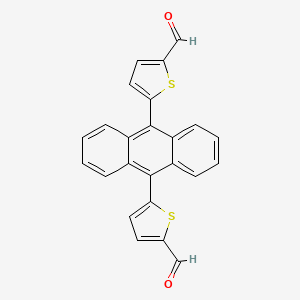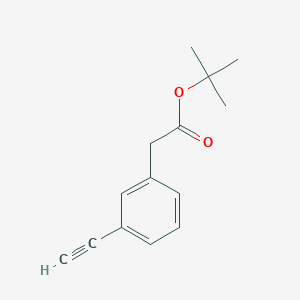
tert-Butyl 2-(3-ethynylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(3-ethynylphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an ethynyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(3-ethynylphenyl)acetate typically involves the esterification of 2-(3-ethynylphenyl)acetic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonic acid resins, can be advantageous for large-scale production due to their reusability and ease of separation from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(3-ethynylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation or nitration of the phenyl ring.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
tert-Butyl 2-(3-ethynylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-ethynylphenyl)acetate involves its interaction with various molecular targets. For instance, in ester hydrolysis reactions, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. The ethynyl group can participate in reactions involving π-bond interactions with transition metal catalysts, facilitating various coupling reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: Lacks the ethynyl and phenyl groups, making it less versatile in synthetic applications.
Ethyl 2-(3-ethynylphenyl)acetate: Similar structure but with an ethyl group instead of a tert-butyl group, which can affect its reactivity and stability.
tert-Butyl 2-phenylacetate: Lacks the ethynyl group, limiting its use in reactions requiring alkyne functionality.
Uniqueness
tert-Butyl 2-(3-ethynylphenyl)acetate is unique due to the presence of both the ethynyl and tert-butyl groups, which provide distinct reactivity patterns and potential for diverse applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
tert-butyl 2-(3-ethynylphenyl)acetate |
InChI |
InChI=1S/C14H16O2/c1-5-11-7-6-8-12(9-11)10-13(15)16-14(2,3)4/h1,6-9H,10H2,2-4H3 |
InChI Key |
RHZJEZNZVGLCAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


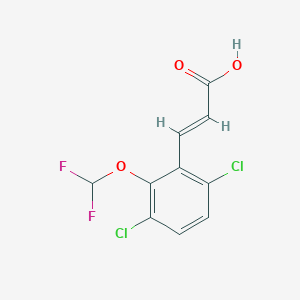
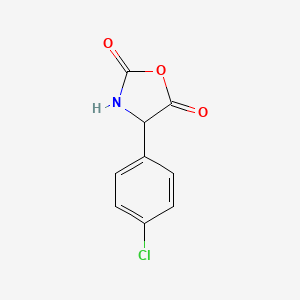
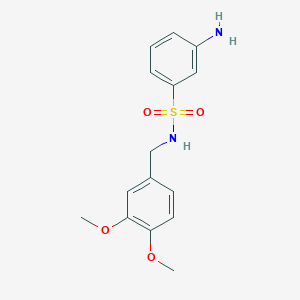
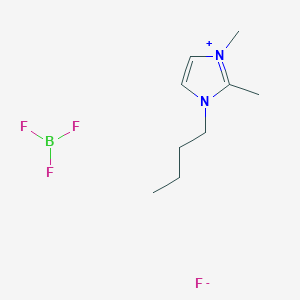
![(4-Propyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B15340753.png)
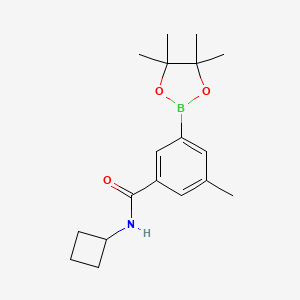
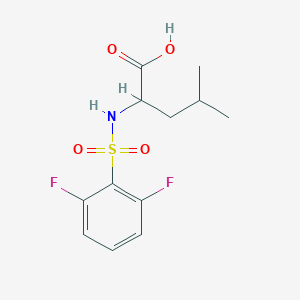
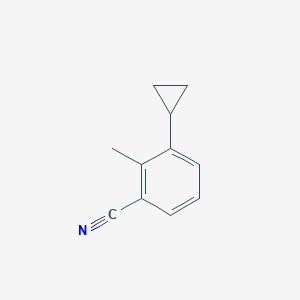
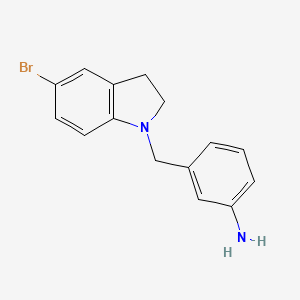
![2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B15340788.png)
